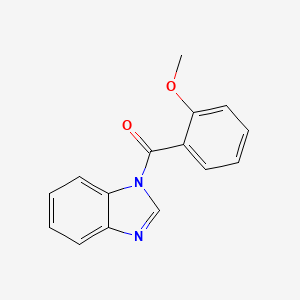
1H-benzimidazol-1-yl(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1H-benzimidazol-1-yl(2-methoxyphenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. One common method includes the reaction of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of a catalyst such as N,N-dimethylformamide and sulfur . This reaction proceeds under mild conditions and results in the formation of the desired benzimidazole derivative.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of benzimidazole N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has shown promise in biological studies due to its ability to interact with biological macromolecules.
Medicine: Benzimidazole derivatives, including this compound, are studied for their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1H-benzimidazol-1-yl(2-methoxyphenyl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial and antiviral effects .
Comparaison Avec Des Composés Similaires
1H-Benzimidazol-1-yl(2-methoxyphenyl)methanone can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-1-yl(5-chloro-2-methoxyphenyl)methanone: This compound has a similar structure but includes a chlorine atom, which can enhance its antimicrobial activity.
1H-Benzimidazol-1-yl(2-hydroxyphenyl)methanone: The presence of a hydroxyl group in this compound can increase its solubility and bioavailability.
1H-Benzimidazol-1-yl(2-nitrophenyl)methanone: The nitro group in this derivative can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its methoxy group, which can influence its pharmacokinetic properties and enhance its interaction with biological targets .
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
benzimidazol-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-2-6-11(14)15(18)17-10-16-12-7-3-4-8-13(12)17/h2-10H,1H3 |
Clé InChI |
PVBKZUWAFMGIIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)
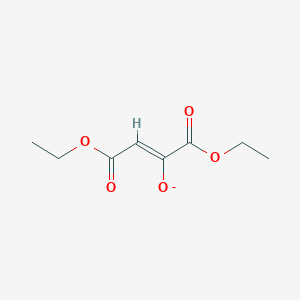
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)
![(2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B14798049.png)
![1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14798050.png)
![2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14798055.png)
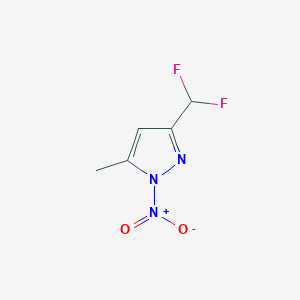
![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
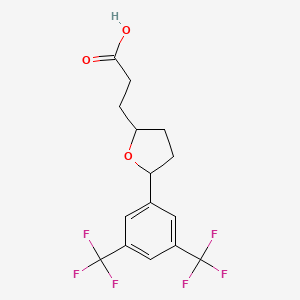
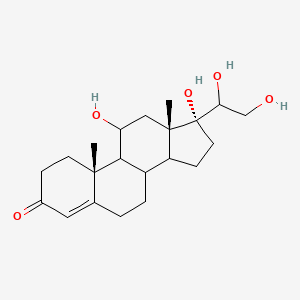
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
